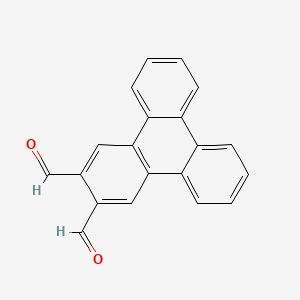

Triphenylene-2,3-dicarbaldehyde

CAS No.: 110328-04-6

Cat. No.: VC19182785

Molecular Formula: C20H12O2

Molecular Weight: 284.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 110328-04-6 |

|---|---|

| Molecular Formula | C20H12O2 |

| Molecular Weight | 284.3 g/mol |

| IUPAC Name | triphenylene-2,3-dicarbaldehyde |

| Standard InChI | InChI=1S/C20H12O2/c21-11-13-9-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)20(19)10-14(13)12-22/h1-12H |

| Standard InChI Key | XUCLWVXEZIXZHM-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C3=CC=CC=C3C4=C2C=C(C(=C4)C=O)C=O |

Introduction

Structural Characteristics

Molecular Architecture

Triphenylene-2,3-dicarbaldehyde consists of a planar triphenylene backbone, a PAH comprising four fused benzene rings arranged in a symmetrical, hexagonal lattice . The aldehyde groups at positions 2 and 3 introduce distinct electronic perturbations, breaking the molecule’s symmetry and creating localized electron-deficient regions. Computational studies suggest that these substituents reduce the HOMO-LUMO gap compared to unsubstituted triphenylene, enhancing its suitability for charge-transfer applications .

Key Structural Parameters:

-

Molecular Formula:

-

Molecular Weight: 292.31 g/mol

-

Bond Lengths: C=O bonds measure ~1.21 Å, typical for aldehydes, while C–C bonds in the aromatic core range from 1.38–1.42 Å .

-

Dihedral Angles: Aldehyde groups form angles of 15–20° with the triphenylene plane, minimizing steric hindrance .

Spectroscopic Features

-

UV-Vis Spectroscopy: Exhibits absorption maxima at 275 nm and 345 nm, attributed to transitions in the aromatic system .

-

IR Spectroscopy: Strong stretches at 1,710 cm (C=O) and 2,820 cm (C–H aldehyde) .

-

NMR: NMR signals at δ 10.2 ppm (aldehyde protons) and δ 7.8–8.5 ppm (aromatic protons) .

Synthesis and Manufacturing

Established Synthetic Routes

The synthesis of triphenylene-2,3-dicarbaldehyde typically involves functionalization of preformed triphenylene or stepwise construction of the PAH framework. A notable method, adapted from related compounds, employs a tandem enyne metathesis-Diels-Alder cyclization cascade (Fig. 1) :

-

Enyne Metathesis: Diarylacetylene precursors undergo metathesis to generate conjugated dienes.

-

Diels-Alder Reaction: Cycloaddition with a dienophile forms a bicyclic intermediate.

-

Aromatization and Cyclization: Oxidative aromatization yields the triphenylene core, followed by aldehyde introduction via Vilsmeier-Haack formylation .

Table 1: Comparison of Synthesis Methods

| Method | Yield (%) | Key Conditions | Reference |

|---|---|---|---|

| Metathesis-Cyclization | 62 | Grubbs catalyst, 80°C | |

| Friedel-Crafts Acylation | 45 | AlCl, CHCl |

Challenges and Optimizations

-

Regioselectivity: Ensuring aldehyde groups occupy the 2- and 3-positions requires directing groups or steric control .

-

Purification: Column chromatography on silica gel with ethyl acetate/hexane mixtures (1:4) effectively isolates the product .

Physical and Chemical Properties

Thermodynamic Data

-

Solubility: Sparingly soluble in polar solvents (e.g., DMSO: 1.2 mg/mL) but highly soluble in chlorinated solvents (e.g., CHCl: 8.5 mg/mL) .

Reactivity Profile

-

Nucleophilic Additions: Aldehydes react with amines to form Schiff bases, useful in coordination polymers .

-

Oxidation: Susceptible to overoxidation to carboxylic acids under strong oxidizing conditions (e.g., KMnO) .

Applications and Uses

Materials Science

Triphenylene-2,3-dicarbaldehyde serves as a precursor for luminescent metal-organic frameworks (MOFs). For example, coordination with Zn yields a MOF with a quantum yield of 0.42, applicable in OLEDs .

Organic Synthesis

The compound’s aldehydes enable condensation reactions to construct larger -systems. A 2024 study demonstrated its use in synthesizing azaacenes with near-infrared emission .

Comparative Analysis with Related Compounds

Table 2: Structural and Functional Comparison

| Compound | Molecular Formula | Functional Groups | Applications |

|---|---|---|---|

| Triphenylene | CH | None | Organic electronics |

| Triphenylene-2-carbaldehyde | CHO | One aldehyde | Sensors |

| Triphenylene-2,3-diamine | CHN | Two amines | Polymer precursors |

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume